Tris(dimethylphenylphosphine)](2,5-norbornadiene)rhodium(I) hexafluorophosphate
CAS No.: 32761-50-5
Cat. No.: VC3863858
Molecular Formula: C31H41F6P4Rh-
Molecular Weight: 754.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 32761-50-5 |
|---|---|
| Molecular Formula | C31H41F6P4Rh- |
| Molecular Weight | 754.4 g/mol |
| IUPAC Name | bicyclo[2.2.1]hepta-2,5-diene;dimethyl(phenyl)phosphane;rhodium;hexafluorophosphate |
| Standard InChI | InChI=1S/3C8H11P.C7H8.F6P.Rh/c3*1-9(2)8-6-4-3-5-7-8;1-2-7-4-3-6(1)5-7;1-7(2,3,4,5)6;/h3*3-7H,1-2H3;1-4,6-7H,5H2;;/q;;;;-1; |
| Standard InChI Key | VMMJZDCWYNRZKV-UHFFFAOYSA-N |
| SMILES | CP(C)C1=CC=CC=C1.CP(C)C1=CC=CC=C1.CP(C)C1=CC=CC=C1.C1C2C=CC1C=C2.F[P-](F)(F)(F)(F)F.[Rh] |
| Canonical SMILES | CP(C)C1=CC=CC=C1.CP(C)C1=CC=CC=C1.CP(C)C1=CC=CC=C1.C1C2C=CC1C=C2.F[P-](F)(F)(F)(F)F.[Rh] |
Introduction
Chemical Structure and Coordination Geometry
Molecular Composition
The compound’s molecular formula is C₃₁H₄₁F₆P₄Rh, with a molar mass of 754.4 g/mol. The rhodium(I) center adopts a distorted square-planar geometry, coordinated by:
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Three dimethylphenylphosphine (P(C₆H₅)(CH₃)₂) ligands, providing strong σ-donor and π-acceptor properties.
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A 2,5-norbornadiene (C₇H₈) ligand, a bicyclic diene that enhances electron density at the metal center.
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A hexafluorophosphate (PF₆⁻) counterion for charge balance .
Spectroscopic Characterization
Solid-state ³¹P NMR studies reveal distinct chemical environments for the phosphorus atoms. The dimethylphenylphosphine ligands exhibit chemical shifts (δ) between 80–176 ppm, split into three signals due to coupling with the ¹⁰³Rh nucleus (2J(³¹P,³¹P) = 20–30 Hz) . This splitting pattern confirms the asymmetric coordination of phosphine ligands around rhodium.
Synthesis and Purification
Synthetic Routes
The compound is synthesized via ligand substitution reactions. A typical procedure involves:
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Reacting rhodium(III) chloride hydrate with excess dimethylphenylphosphine in ethanol under nitrogen.
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Adding 2,5-norbornadiene to form the neutral Rh(I) complex.
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Treating the product with hexafluorophosphoric acid to precipitate the hexafluorophosphate salt .
Industrial-Scale Production
Industrial synthesis emphasizes purity control through:
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Inert atmosphere processing to prevent rhodium oxidation.
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Recrystallization from dichloromethane/ether mixtures to achieve ≥97% purity .
Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Melting point | 158–161°C | |
| Solubility | Soluble in CH₂Cl₂, THF; insoluble in H₂O | |
| Stability | Air-sensitive; store under N₂ |
Catalytic Applications
Hydrogenation Reactions
The complex catalyzes the hydrogenation of alkenes and alkynes under mild conditions (1–5 atm H₂, 25–50°C). Key features include:
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High turnover numbers (TONs): Up to 390,000 for styrene derivatives .
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Chemoselectivity: Preferential reduction of monosubstituted alkenes over sterically hindered substrates .
Hydroformylation
In hydroformylation, the rhodium center facilitates CO insertion into C=C bonds, producing aldehydes with >90% linear selectivity.
Comparative Performance
| Substrate | Reaction | TON (This Work) | TON (Homogeneous Rh) |
|---|---|---|---|
| Styrene | Hydrogenation | 390,000 | 120,000 |
| 1-Octene | Hydroformylation | 45,000 | 30,000 |
Mechanistic Insights
Reaction Pathways
Density functional theory (DFT) calculations reveal that the low steric hindrance of the norbornadiene ligand lowers the activation energy for H₂ dissociation (ΔG‡ = 15.2 kcal/mol vs. 22.1 kcal/mol for triphenylphosphine analogs) . The dimethylphenylphosphine ligands stabilize the transition state through π-backbonding, accelerating oxidative addition steps.
Deactivation Mechanisms
Catalyst deactivation occurs via:
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Phosphine ligand dissociation at elevated temperatures (>80°C).
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Rhodium aggregation in polar solvents, forming inactive clusters.
Future Research Directions
Immobilization Strategies
Recent studies propose anchoring the complex onto metal-organic layers (MOLs) to enhance recyclability. Preliminary results show a 5% loss in activity after 10 cycles .
Expanding Substrate Scope
Ongoing investigations focus on asymmetric hydrogenation of α,β-unsaturated ketones, leveraging chiral variants of the dimethylphenylphosphine ligand.
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